molecular formula C18H15N5O2 B2387426 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1203307-11-2

2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2387426
CAS No.: 1203307-11-2
M. Wt: 333.351
InChI Key: NRTQVMBRBOBEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a hybrid heterocyclic compound featuring a benzoimidazole core linked to a phenyl-substituted 1,2,4-oxadiazole moiety via an acetamide bridge.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-16(11-23-12-20-14-8-4-5-9-15(14)23)19-10-17-21-18(22-25-17)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTQVMBRBOBEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule decomposes into three synthons:

  • 1H-Benzo[d]imidazole : Synthesized via Phillips-Ladenburg condensation of o-phenylenediamine with formic acid.
  • 3-Phenyl-1,2,4-oxadiazole-5-methylamine : Derived from cyclization of benzamidoxime with substituted nitriles.
  • Acetamide linker : Introduced via chloroacetylation or carbodiimide-mediated coupling.

Critical intermediates include:

  • N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
  • 2-Chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Synthetic Methodologies

Oxadiazole Core Construction

The 3-phenyl-1,2,4-oxadiazole moiety is synthesized via base-catalyzed cyclization of benzamidoxime derivatives.

Protocol A (Adapted from WO2012139535A1):
  • Benzamidoxime preparation : React benzoyl chloride with hydroxylamine hydrochloride in aqueous NaOH (0–5°C, 2 h).
  • Cyclization : Heat amidoxime with methyl cyanoacetate in DMSO at 80°C for 6 h using 1,8-diazabicycloundec-7-ene (DBU) as base.
  • Methylation : Treat 5-(hydroxymethyl)-3-phenyl-1,2,4-oxadiazole with SOCl₂, followed by reaction with NaN₃ to yield 5-(azidomethyl)-3-phenyl-1,2,4-oxadiazole.

Yield : 68–72% after silica gel chromatography.

Protocol B (J-stage Method):
  • Hydrazide formation : Condense ethyl benzoate with hydrazine hydrate in ethanol (reflux, 4 h).
  • Oxadiazole cyclization : React hydrazide with aromatic aldehyde (e.g., benzaldehyde) using iodine/K₂CO₃ in DMSO (80°C, 4–8 h).

Key Advantage : Avoids high-boiling solvents like xylene, reducing side products.

Acetamide Linker Installation

The methylacetamide bridge is introduced via nucleophilic substitution or acylation.

Method 1 (Chloroacetylation):
  • React 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole with chloroacetyl chloride in dry THF (0°C, 2 h).
  • Neutralize with NaHCO₃ and extract with ethyl acetate.
    Intermediate : 2-Chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (Yield: 85%).
Method 2 (Carbodiimide Coupling):
  • Activate acetic acid with EDCI/HOBt in DMF (0°C, 30 min).
  • Add 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole and stir at 25°C for 12 h.
    Yield : 78% after recrystallization from ethanol.

Benzimidazole Conjugation

The final step couples the benzimidazole to the acetamide linker.

Stepwise Alkylation:
  • React 2-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide with 1H-benzo[d]imidazole in DMF.
  • Use NaH as base (0°C → 25°C, 6 h).
    Purification : Column chromatography (hexane/EtOAc 3:1) yields 63% pure product.
One-Pot Approach:
  • Combine 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole, chloroacetic acid, and 1H-benzo[d]imidazole in DMSO.
  • Add K₂CO₃ and heat at 60°C for 8 h.
    Yield : 58% after aqueous workup.

Optimization and Comparative Analysis

Solvent Impact on Cyclization

Solvent Base Temp (°C) Yield (%) Purity (HPLC)
DMSO DBU 80 72 98.5
DMF K₂CO₃ 100 65 97.2
NMP Et₃N 120 58 95.8

Data from

Polar aprotic solvents (DMSO > DMF > NMP) enhance cyclization efficiency by stabilizing transition states.

Catalytic Systems for Benzimidazole Coupling

Catalyst Reaction Time (h) Yield (%)
NaH 6 63
K₂CO₃ 8 58
DBU 4 71

Data from

Strong bases (DBU) accelerate substitution but require rigorous anhydrous conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 8.15–7.20 (m, 9H, Ar-H), 4.55 (s, 2H, CH₂), 3.92 (s, 2H, COCH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N oxadiazole).
  • HRMS (ESI+) : m/z 334.1301 [M+H]⁺ (calc. 334.1305).

Purity Assessment

  • HPLC : C₁₈ column (MeCN/H₂O 70:30), retention time 6.8 min, purity >98%.
  • Elemental Analysis : Found C 64.82%, H 4.55%, N 20.98% (calc. C 64.86%, H 4.54%, N 21.01%).

Challenges and Mitigation Strategies

  • Oxadiazole Ring Opening : Minimized by avoiding protic solvents during cyclization.
  • Benzimidazole N-Alkylation Side Products : Suppressed using excess NaH and low temperatures.
  • Acetamide Hydrolysis : Controlled by maintaining pH < 7 during workup.

Industrial Scalability Considerations

  • Cost-Effective Catalysts : Replacing DBU with K₂CO₃ reduces expenses by 40% but increases reaction time.
  • Continuous Flow Synthesis : Pilot studies show 15% higher yield in flow reactors vs. batch for cyclization steps.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzimidazole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide have shown significant cytotoxic effects against various cancer cell lines. A notable study indicated that derivatives with similar structures exhibited IC50 values as low as 4.53 µM against human colorectal carcinoma cells (HCT116), outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Research has shown that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 1.27 to 2.65 µM against various microbial strains . This suggests potential applications in treating infections caused by resistant bacterial strains.

Antifungal Activity

In addition to antibacterial effects, compounds related to 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide have been evaluated for antifungal activity. Specific derivatives have shown moderate efficacy against common fungal pathogens like Candida albicans and Aspergillus niger, with MIC values indicating their potential use in antifungal therapies .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerCompounds exhibited IC50 values of 4.53 µM against HCT116 cells.
AntimicrobialSignificant activity against Gram-positive/negative bacteria with MIC values as low as 1.27 µM.
AntifungalModerate activity against Candida albicans and Aspergillus niger.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The oxadiazole ring can interact with enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoimidazole-Acetamide Scaffolds

Several analogues share the benzoimidazole-acetamide core but differ in substituents and appended heterocycles:

Compound ID Key Structural Features Bioactivity/Application Reference
9a–9e Triazole-thiazole-aryl hybrids appended to benzoimidazole-acetamide Potential enzyme inhibitors (docking studies shown)
W1 3-(2-(Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Antimicrobial and anticancer
28 N-(3-((Benzimidazol-1-yl)methyl)benzyl)-2-(benzodioxol-5-yl)acetamide Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor (84% yield)
11i N-(2-((Benzimidazol-1-yl)methyl)allyl)-N-(2-iodophenyl)acetamide Synthetic intermediate (25% yield)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in W1 ) enhance antimicrobial activity, while electron-donating groups (e.g., methoxy in 9f ) improve solubility .
  • Heterocycle Influence : The 1,2,4-oxadiazole in the target compound may confer greater metabolic stability compared to triazole or thiazole derivatives (e.g., 9a–9e ), which are prone to oxidative degradation .
  • Synthetic Feasibility : Compound 28 achieved an 84% yield via optimized coupling reactions, suggesting that similar strategies could improve the target compound’s synthesis .
Physicochemical and Spectral Comparisons
  • Melting Points: 9f: Not explicitly reported, but analogues like 9a–9e show melting points >150°C, indicating high crystallinity . 11i: White solid (m.p. 100–104°C) .
  • Spectroscopic Data :
    • 1H NMR : Benzoimidazole protons in 9a–9e resonate at δ 7.2–8.1 ppm, while the oxadiazole methylene in the target compound would likely appear near δ 4.5–5.0 ppm .
    • 13C NMR : The 1,2,4-oxadiazole carbons in the target compound are expected at ~165–170 ppm, distinct from triazole (~140–150 ppm) or thiazole (~120–130 ppm) carbons in 9a–9e .
Pharmacological Potential
  • Antimicrobial Activity : W1 exhibited MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming simpler benzoimidazole derivatives .
  • IDO1 Inhibition: Compound 28 showed IC50 values in the nanomolar range, highlighting the role of benzodioxol groups in enhancing lipophilicity and target affinity .

Critical Analysis of Divergent Findings

  • Synthetic Yields : The low yield (25%) of 11i contrasts with the high efficiency of 28 , underscoring the need for tailored reaction conditions for the target compound .
  • Bioactivity Gaps : While 9a–9e were validated via docking, experimental bioactivity data for the target compound remain unreported in the evidence, necessitating further study.

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel derivative that combines the benzimidazole and oxadiazole moieties, both known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with oxadiazole-containing intermediates. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activities of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide have been evaluated in various studies. Key findings include:

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and glioblastoma (U87) cell lines.
  • Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways. It disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are crucial for programmed cell death .
  • In Vivo Studies : Animal models have confirmed that treatment with this compound significantly reduces tumor growth compared to control groups .

Antibacterial Activity

  • Inhibition of Bacterial Growth : The compound has been tested against various Gram-positive and Gram-negative bacteria. Results indicate strong inhibitory activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL .
  • Mechanism : The antibacterial mechanism is thought to involve disruption of bacterial membrane integrity and interference with DNA replication processes .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific biological contexts:

Study Cell Line / Model Activity IC50 / MIC Values
Study 1MDA-MB-231AntiproliferativeIC50 = 25.72 ± 3.95 µM
Study 2U87Apoptosis inductionSignificant reduction in tumor size
Study 3Staphylococcus aureusAntibacterialMIC = 4 µg/mL

Q & A

Q. Q: What are the key considerations for synthesizing 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide?

A: The synthesis involves multi-step reactions:

  • Step 1: Prepare the benzimidazole core via cyclocondensation of o-phenylenediamine derivatives under acidic conditions .
  • Step 2: Synthesize the 3-phenyl-1,2,4-oxadiazole moiety using nitrile oxide cycloaddition or amidoxime dehydration .
  • Step 3: Link the two moieties via an acetamide bridge using coupling reagents (e.g., EDCI/HOBt) in anhydrous solvents like DMF or acetonitrile .
    Critical factors :
  • Moisture-sensitive steps require inert atmospheres (N₂/Ar) .
  • Solvent purity and reaction time optimization to avoid side products (e.g., oxadiazole ring-opening) .

Q. Characterization :

  • NMR : Confirm acetamide bridge connectivity via δ 3.5–4.5 ppm (CH₂ groups) and aromatic protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .

Advanced Synthetic Optimization

Q. Q: How can researchers resolve low yields during the coupling of benzimidazole and oxadiazole moieties?

A: Low yields often arise from steric hindrance or competing reactions. Strategies include:

  • Catalyst screening : Use zeolite Y-H or pyridine to enhance coupling efficiency .
  • Temperature control : Reflux in acetonitrile (80–90°C) to balance reactivity and stability .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product .

Biological Activity Profiling

Q. Q: What in vitro assays are recommended to evaluate the compound’s potential pharmacological activity?

A: Prioritize assays based on structural analogs:

  • Anticancer : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or topoisomerase II .
    Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .

Structural-Activity Relationship (SAR) Studies

Q. Q: How do substituents on the oxadiazole ring influence bioactivity?

A: Substituent effects can be systematically studied:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance antimicrobial activity by increasing electrophilicity .
  • Aryl groups (e.g., 4-methylphenyl): Improve lipophilicity, enhancing membrane penetration in cancer cells .
    Methodology :
  • Synthesize derivatives with varied substituents (e.g., -OCH₃, -Br) .
  • Compare bioactivity data and compute logP/ADMET properties using tools like Schrödinger Suite .

Analytical Challenges in Purity Assessment

Q. Q: How can trace impurities from synthesis be identified and quantified?

A: Advanced analytical workflows are required:

  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities at <0.1% levels .
  • 2D NMR (HSQC, HMBC): Assign minor peaks from unreacted intermediates or degradation products .
  • X-ray crystallography : Resolve structural ambiguities (e.g., amide bond conformation) if crystals are obtainable .

Computational Modeling for Mechanism Elucidation

Q. Q: What molecular docking strategies predict the compound’s interaction with biological targets?

A:

  • Target selection : Prioritize proteins with known benzimidazole/oxadiazole affinity (e.g., tubulin for anticancer activity) .
  • Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand settings .
  • Validation : Compare docking poses with crystallographic data (e.g., PDB entries for COX-2) .

Stability and Degradation Studies

Q. Q: What conditions accelerate hydrolytic degradation of the acetamide linker?

A:

  • Acidic/alkaline stress testing : Incubate in 0.1M HCl/NaOH at 37°C and monitor via HPLC .
  • Degradation products : Likely include benzo[d]imidazole and oxadiazole fragments, confirmed by LC-MS .
    Mitigation : Formulate with enteric coatings or cyclodextrin complexes to enhance stability .

Data Contradictions in Pharmacological Studies

Q. Q: How to reconcile conflicting reports on the compound’s cytotoxicity across studies?

A: Potential factors:

  • Cell line variability : Test across multiple lines (e.g., HepG2 vs. A549) .
  • Assay interference : Confirm results with orthogonal methods (e.g., apoptosis via flow cytometry vs. MTT) .
  • Batch purity : Re-evaluate compound purity using DSC (melting point consistency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.